molecular formula C184H284N52O57S8 B1573927 Obtustatin

Obtustatin

Cat. No.: B1573927
M. Wt: 4393.07
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Obtustatin is a synthetic 41-amino acid disintegrin peptide isolated from the venom of the viper Vipera lebetina obtusa . With an IC50 of 0.8 nM to 2 nM, it is a potent, selective inhibitor of the binding between integrin α1β1 and collagen IV . Unlike many other disintegrins, this compound does not contain the classical Arg-Gly-Asp (RGD) sequence; instead, its activity is mediated by a Lys-Thr-Ser (KTS) motif located on a flexible integrin-binding loop . This makes it a highly specific research tool, as it shows no inhibitory activity toward a panel of other integrins, including α2β1, αIIbβ3, αvβ3, α4β1, α5β1, α6β1, α9β1, and α4β7 . The primary mechanism of action for this compound is the blockade of α1β1 integrin, a receptor highly expressed on microvascular endothelial cells . Through this inhibition, this compound potently blocks microvascular endothelial cell proliferation and induces caspase-dependent apoptosis . Consequently, it exhibits strong angiostatic (anti-angiogenic) activity, effectively inhibiting FGF2-stimulated angiogenesis in vivo in models like the chicken chorioallantoic membrane (CAM) assay . This compound has demonstrated significant research value in oncology, particularly in the study of tumor angiogenesis and development. In vivo studies have shown that this compound can reduce tumor development by half in the Lewis lung syngeneic mouse model, completely block the growth of MV3 human melanoma in nude mice, and reduce sarcoma tumors . These properties make it a critical compound for investigating pathways involved in angiogenesis and for exploring novel anti-cancer strategies targeting integrin receptors. This product is supplied as a white lyophilized solid with a purity rate of >97% . It is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C184H284N52O57S8

Molecular Weight

4393.07

Appearance

White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Thr-Thr-Gly-Pro-Cys6-Cys7-Arg-Gln-Cys10-Lys-Leu-Lys-Pro-Ala-Gly-Thr-Thr-Cys19-Trp-Lys-Thr-Ser-Leu-Thr-Ser-His-Tyr-Cys29-Thr-Gly-Lys-Ser-Cys34-Asp-Cys36-Pro-Leu-Tyr-Pro-Gly-OHDisulfide bonds: Cys1-Cys10, Cys6-Cys29, Cys7-Cys34 and Cys19-Cys36Length (aa): 41

Origin of Product

United States

Molecular Mechanism of Action

Extrinsic Pathway Involvement (Caspase 8)

Obtustatin's mechanism of action is primarily linked to its potent inhibition of integrin α1β1, a critical component in angiogenesis. This inhibition leads to the suppression of microvascular endothelial cell proliferation, which subsequently induces caspase-dependent apoptosis. smartox-biotech.com While This compound (B1151259) has been reported as an inducer of the extrinsic apoptotic pathway in endothelial cells within in vivo experimental melanoma models, direct activation of caspase 8 in tumor cells through integrin-mediated death has not been consistently observed in vitro. mpg.de The apoptotic effects noted are likely an indirect consequence of this compound's anti-angiogenic activity, which deprives tumor cells of essential nutrients and oxygen, ultimately leading to cell death. mpg.de

Caspase-8 is a pivotal initiator caspase within the extrinsic (death receptor) apoptotic pathway. Its activation occurs upon the ligation of death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC). This complex facilitates the autocatalytic cleavage and activation of caspase-8. nih.govfrontiersin.orgatlasgeneticsoncology.orgmdpi.comresearchgate.net Once activated, caspase-8 can directly cleave downstream effector caspases, such as caspase-3, or indirectly activate the intrinsic pathway by cleaving the pro-apoptotic protein BID. frontiersin.orgatlasgeneticsoncology.orgmdpi.comresearchgate.net

Influence on Cell Migration Processes

Obtustatin (B1151259) significantly impacts cell migration through its role as a potent and selective inhibitor of integrin α1β1. smartox-biotech.comlatoxan.combio-techne.comtocris.comresearchgate.net This inhibitory action specifically blocks the adhesion of cells that express α1β1 integrin to collagens I and IV. latoxan.comnih.gov

The comparative inhibitory effects on cell adhesion and migration for this compound and a related disintegrin, Lebestatin, are summarized below:

CompoundTarget IntegrinInhibitory Effect on Cell Adhesion & Migration (to Collagens I & IV)
This compoundα1β1Potent inhibition latoxan.comnih.gov
Lebestatinα1β1Higher inhibitory effect than this compound nih.gov

Interaction with Genomic Dna and Gene Expression Modulation

Research indicates that Obtustatin (B1151259) interacts with genomic DNA. This interaction has been shown to be more potent when this compound interacts with genomic DNA isolated from S-180 sarcoma cells compared to genomic DNA obtained from normal tissue. researchgate.net This interaction with genomic DNA is associated with the blocking of gene expression. researchgate.net This suggests that this compound may directly or indirectly influence the transcriptional machinery, potentially by interfering with DNA accessibility or the binding of regulatory proteins, thereby modulating gene expression. researchgate.net

Transcription factors are known regulatory proteins that intricately control gene expression levels by binding to specific sites within gene promoter regions. nih.govcd-genomics.commdpi.com DNA-binding proteins can play a role in modulating chromosome structure and influencing target gene expression. mdpi.com

Biological Activities in Pre Clinical Research Models

Anti-Angiogenic Efficacy

Obtustatin (B1151259), a 41-amino acid disintegrin peptide from the venom of the Vipera lebetina obtusa viper, has demonstrated significant anti-angiogenic properties in various preclinical research models. aacrjournals.orgnih.gov It functions as a potent and highly selective inhibitor of α1β1 integrin, a collagen receptor expressed on endothelial cells that plays a crucial role in the formation of new blood vessels. aacrjournals.orgnih.gov

In laboratory-based assays using endothelial cells, this compound has shown a marked ability to interfere with the processes essential for angiogenesis. It is a potent inhibitor of the proliferation of dermal human microvascular endothelial cells (dHMVEC) that is induced by agonists such as fetal bovine serum (FBS) and vascular endothelial growth factor (VEGF). nih.gov

The inhibitory action of this compound is highly specific to the α1β1 integrin. aacrjournals.org It effectively blocks the binding of solubilized α1β1 integrin to type IV collagen, a key component of the vascular basement membrane, with a reported IC50 of 0.8 nM. aacrjournals.orgtocris.com Notably, this compound does not inhibit the closely related collagen receptor α2β1 integrin or a panel of other integrins, highlighting its selectivity. aacrjournals.orgnih.gov

Table 1: Integrin Selectivity of this compound

Integrin Inhibitory Activity
α1β1 Potent Inhibition aacrjournals.orgtocris.com
α2β1 No Inhibition aacrjournals.orgnih.gov
αIIbβ3 No Inhibition aacrjournals.orgtocris.com
αvβ3 No Inhibition aacrjournals.orgtocris.com
α4β1 No Inhibition tocris.com
α5β1 No Inhibition aacrjournals.org
α6β1 No Inhibition aacrjournals.org
α9β1 No Inhibition aacrjournals.org

This table summarizes the selective inhibitory action of this compound on various integrins as observed in cell adhesion and cell-free assays.

The anti-angiogenic potential of this compound observed in vitro has been substantiated through various in vivo models, which simulate the biological environment more closely.

The CAM assay, a widely used in vivo model to study blood vessel formation, has been employed to evaluate this compound's anti-angiogenic effects. researchgate.netnih.govnih.gov Research has shown that this compound potently inhibits angiogenesis in this model. aacrjournals.orgnih.govresearchgate.net In experiments where angiogenesis was stimulated by Fibroblast Growth Factor 2 (FGF2), this compound demonstrated significant inhibitory activity. aacrjournals.orgtocris.com One study quantified this effect, showing a substantial reduction in the number of new vessel branch points. aacrjournals.org

Table 2: Effect of this compound on FGF2-Stimulated Angiogenesis in the CAM Assay

Treatment Angiogenesis Index (Vessel Branch Points) Inhibition (%)
PBS (Control) 60 ± 9 -
FGF2 179 ± 23 -
This compound (5 μg) + FGF2 79 ± 11 84%

Data from a study on 10-day-old chicken embryos, showing this compound's potent inhibition of new vessel development stimulated by FGF2. Eristostatin, a related disintegrin, was used as a control and showed no significant inhibitory effect. aacrjournals.org

Studies have also utilized the quail CAM model to investigate this compound's effects. nih.gov In this system, this compound was shown to inhibit the neovascularization that was pathologically induced by developing melanoma tumors. nih.govsmartox-biotech.com This demonstrates that its oncostatic (tumor-inhibiting) effect is related to the inhibition of angiogenesis. nih.govsmartox-biotech.com

In Vivo Angiogenesis Models

Anti-Tumor Research Investigations (Non-Human In Vivo Models)

The anti-angiogenic properties of this compound are directly linked to its potential as an anti-tumor agent, as the growth of solid tumors is highly dependent on the formation of new blood vessels.

In a syngeneic mouse model using Lewis lung carcinoma cells, this compound treatment resulted in a significant reduction in tumor development. aacrjournals.orgnih.govresearchgate.net Studies reported that tumor growth was reduced by half in mice treated with this compound compared to control groups. aacrjournals.orgnih.gov These findings confirm the relevance of targeting the α1β1 integrin with an inhibitor like this compound as a strategy to suppress tumor growth by limiting angiogenesis. aacrjournals.org

Table 3: Mentioned Compounds

Compound Name
This compound
Eristostatin
Fibroblast Growth Factor 2 (FGF2)

Human Melanoma Xenograft Models (e.g., MV3 in Nude Mice)

Research utilizing human melanoma xenograft models, specifically the MV3 cell line in nude mice, has demonstrated the potent anti-tumor effects of this compound. nih.govnih.gov Intravenous administration of this disintegrin has been shown to completely block the progression of MV3 human melanoma. nih.govnih.gov In some instances, a complete regression of the tumor was observed following treatment. nih.gov Studies indicated that this compound treatment led to a stable suppression of tumor growth, with tumor sizes remaining at or below their initial measurements at the start of the treatment period. nih.gov The primary mechanism behind this oncostatic effect is attributed to the inhibition of angiogenesis. nih.govnih.gov this compound, a specific inhibitor of α1β1 integrin, targets this collagen receptor on endothelial cells, thereby blocking their proliferation and inducing apoptosis in a caspase-dependent manner. nih.govnih.gov While this compound effectively induces apoptosis in microvascular endothelial cells, it does not show apoptotic properties in the MV3 melanoma cells themselves, despite these cells expressing the α1β1 integrin. nih.gov

Human Melanoma Xenograft Model Findings
Cell Line MV3
Animal Model Nude Mice
Key Finding Complete blockage of tumor progression with intravenous administration. nih.govnih.gov
Additional Observation In some cases, complete disappearance of the tumor was noted. nih.gov
Mechanism of Action Inhibition of angiogenesis through α1β1 integrin inhibition on endothelial cells, leading to apoptosis. nih.govnih.gov

B16F10 Syngeneic Mouse Melanoma Model Investigations

In the B16F10 syngeneic mouse melanoma model, which is known for its aggressive nature, this compound demonstrated a significant, albeit lesser, inhibitory effect compared to the human xenograft model. nih.govnih.gov Treatment with this compound resulted in a notable reduction in tumor development. nih.govnih.gov Specifically, intravenous administration led to a decrease in tumor size by approximately 65% and 40% at different dosages. nih.gov The route of administration proved to be a critical factor in the efficacy of this compound in this model. nih.gov While intravenous injections were effective in suppressing tumor growth, intraperitoneal injections showed minimal to no significant effect on tumor suppression. nih.gov The anti-tumor activity of this compound in this model is also linked to its anti-angiogenic properties. nih.gov Analysis of tumor tissue from treated animals revealed positive staining for DNA strand breaks (TUNEL reaction) in the endothelial cells, indicating apoptosis, which was not observed in the B16F10 melanoma cells themselves. nih.gov

B16F10 Syngeneic Mouse Melanoma Model Findings
Cell Line B16F10
Animal Model Syngeneic Mice (C57BL/6)
Key Finding Significant reduction in tumor development. nih.govnih.gov
Tumor Size Reduction Approximately 65% and 40% reduction at different intravenous dosages. nih.gov
Route of Administration Intravenous administration was effective; intraperitoneal was not. nih.gov
Mechanism of Action Anti-angiogenic, inducing apoptosis in tumor endothelial cells. nih.gov

S-180 Sarcoma Mouse Model Research

In the S-180 sarcoma mouse model, this compound has been shown to inhibit tumor growth by 33%. nih.govmpg.de This inhibitory effect is attributed to its anti-angiogenic properties. nih.gov An interesting observation in this model was the increase in the expression of vascular endothelial growth factor (VEGF) following this compound treatment. nih.govmpg.de However, there was no change in the level of caspase 8 expression. nih.govmpg.de These findings suggest that this compound may be a potential candidate for the treatment of sarcoma with low toxicity. nih.gov

S-180 Sarcoma Mouse Model Findings
Cell Line S-180
Animal Model Sarcoma-bearing mice
Key Finding Inhibition of tumor growth by 33%. nih.govmpg.de
Effect on VEGF Increased expression of Vascular Endothelial Growth Factor. nih.govmpg.de
Effect on Caspase 8 No change in expression levels. nih.govmpg.de

Synthetic Strategies and Chemical Modification

Peptide Synthesis Methodologies

The synthesis of Obtustatin (B1151259) and its derived peptides primarily employs established methodologies in peptide chemistry. This compound, being a 41-amino acid peptide, is typically synthesized using techniques suitable for producing such complex polypeptide chains. aacrjournals.orgnih.govbio-techne.comrndsystems.comsmartox-biotech.com

Solid-Phase Peptide Synthesis (SPPS) is the most widely utilized method for the creation of this compound-derived peptides. nih.govpreprints.orgwikipedia.org This technique involves anchoring the first amino acid to an insoluble solid support, such as resin beads, and then sequentially adding subsequent amino acids in the desired sequence. wikipedia.orgopenaccessjournals.com Each amino acid is introduced with temporary protecting groups to prevent unwanted side reactions, which are subsequently removed to allow the coupling of the next amino acid. wikipedia.orgopenaccessjournals.com SPPS is highly advantageous for its efficiency, enabling rapid assembly of peptide chains, and its amenability to automation, making it suitable for the production of long and intricate peptides. wikipedia.orgopenaccessjournals.com

While SPPS is predominant, liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, represents another method. However, LPPS is generally more challenging for longer sequences due to the need for purification after each coupling step, making SPPS the preferred route for complex peptides like this compound. wikipedia.orgopenaccessjournals.com

Design and Evaluation of this compound-Derived Synthetic Peptides

The design of this compound-derived synthetic peptides focuses on elucidating the critical amino acid residues and structural features responsible for its potent and selective α1β1 integrin inhibitory activity. These peptides are rigorously evaluated for their ability to inhibit cell adhesion.

Evaluation of these peptides typically involves cell adhesion assays, where the inhibitory activity is quantified by measuring the concentration required to inhibit 50% of cell adhesion (IC50). For this compound and its derivatives, this often involves testing their effect on the adhesion of α1β1 integrin-expressing cells (e.g., K562 cells) to immobilized collagen type IV. researchgate.netaacrjournals.orgnih.gov

Research has pinpointed the active site of this compound within its integrin-binding loop, which notably contains the KTS motif. researchgate.netaacrjournals.orgnih.govsmartox-biotech.commdpi.com To understand the contribution of this specific sequence to this compound's activity, synthetic peptides corresponding to the entire integrin-binding loop have been designed and investigated. A representative example is the synthetic peptide with the sequence CWKTSLTSHYS (or CWKTSLTSHYC). researchgate.netaacrjournals.orgnih.govmdpi.com

Detailed Research Findings: Studies evaluating the inhibitory activity of the synthetic peptide CWKTSLTSHYS on the adhesion of α1K562 cells to immobilized collagen IV revealed an IC50 of 600 µM. researchgate.netaacrjournals.org This contrasts sharply with the native this compound, which exhibits an IC50 of 2 nM, highlighting that while the loop contains the active site, the full structural integrity of the disintegrin is crucial for maximal potency. researchgate.netaacrjournals.orgtocris.combio-techne.comrndsystems.comsmartox-biotech.com

Further detailed analysis using alanine (B10760859) scanning, where individual amino acids within the integrin-binding loop are systematically replaced by alanine, demonstrated the critical role of Threonine 22 (T22) for this compound's activity. researchgate.netaacrjournals.orgnih.govmdpi.com Mutations of the flanking Lysine (B10760008) and Serine residues within the KTS sequence resulted in only a partial reduction of inhibitory activity at 1 mM concentration, suggesting that the KTS sequence functions as a novel biologically active motif for α1β1 integrin. researchgate.netaacrjournals.org

Table 1: Inhibitory Activity of this compound and Derived Peptides on α1K562 Cell Adhesion to Collagen IV

Compound/PeptideIC50 (Inhibition of α1K562 Cell Adhesion to Collagen IV)Reference
Native this compound2 nM researchgate.netaacrjournals.org
EP-Obtustatin30 µM researchgate.netaacrjournals.org
CWKTSLTSHYS600 µM researchgate.netaacrjournals.org

This compound is a cysteine-rich peptide, containing eight cysteine residues that form four intramolecular disulfide bonds (Cys1-Cys10, Cys6-Cys29, Cys7-Cys34, and Cys19-Cys36). tocris.comnih.govbio-techne.comrndsystems.commedchemexpress.com These disulfide bonds are crucial for maintaining the protein's three-dimensional structure and, consequently, its biological activity.

Detailed Research Findings: To investigate the role of these disulfide bonds, a modified form known as EP-Obtustatin was created. EP-Obtustatin is a refolded version of the protein where the disulfide bonds are reduced, and the cysteine residues are subsequently blocked with vinylpyridine. researchgate.netaacrjournals.orgnih.gov

Despite these significant modifications, EP-Obtustatin retained some inhibitory activity against α1β1 integrin. However, its potency was drastically reduced. The IC50 for EP-Obtustatin increased from 2 nM for the native form to 30 µM, representing a more than 15,000-fold decrease in activity. researchgate.netaacrjournals.orgnih.gov This substantial loss of potency, quantified as over four orders of magnitude, underscores the critical importance of the native disulfide bond arrangement for this compound's optimal function and inhibitory efficacy. nih.gov

Development of this compound Analogues and Derivatives

The unique KTS motif and selective α1β1 integrin binding of this compound have spurred the development of various analogues and derivatives, aiming to refine their pharmacological properties and explore their therapeutic potential.

This compound is recognized as the shortest disintegrin identified to date, comprising 41 amino acids. aacrjournals.orgnih.govsmartox-biotech.comnih.govmdpi.com It is a prominent member of the KTS-disintegrin subfamily, which is characterized by the presence of a KTS motif instead of the more common RGD sequence found in many other disintegrins. nih.govmdpi.com Other notable members of this subfamily include Viperistatin and Lebestatin. These disintegrins share the KTS motif and exhibit selective inhibitory activity against the α1β1 integrin. nih.govmdpi.commdpi.comresearchgate.netresearchgate.neticbcongress.commdpi.comresearchgate.netnih.govcore.ac.uk

Comparison of KTS-Disintegrins:

Viperistatin: Isolated from Vipera xantina palestinae venom, Viperistatin shares high sequence homology with this compound, differing by only three amino acid residues at positions 24 (within the integrin-binding loop), 38 (hydrophobic core), and 40 (C-terminal region). mdpi.comresearchgate.netnih.gov Notably, Viperistatin demonstrates significantly higher potency than this compound, being approximately 25-fold more active in inhibiting α1β1 integrin binding to collagen IV. mdpi.comnih.govcore.ac.uklatoxan.com Structure-function analysis using synthetic peptides revealed that the substitution of Leucine (B10760876) at position 24 in this compound with Arginine (Leu24/Arg) in Viperistatin is partly responsible for this enhanced inhibitory activity. mdpi.comnih.govcore.ac.uk

Lebestatin: Purified from Macrovipera lebetina venom, Lebestatin is also a 41-amino acid KTS-disintegrin with high homology to both this compound and Viperistatin. researchgate.netresearchgate.neticbcongress.comuniprot.orgnih.govresearchgate.netnih.gov It specifically interacts with the α1β1 integrin and effectively inhibits integrin-mediated cell adhesion, migration, and angiogenesis. researchgate.netresearchgate.netuniprot.orgnih.govresearchgate.netnih.gov Some comparative studies suggest that Lebestatin may exhibit the highest activity among these three KTS disintegrins in cell adhesion and migration assays. researchgate.net

Table 2: Key Characteristics and Potency Comparison of KTS-Disintegrins

DisintegrinSourceAmino AcidsActive MotifIntegrin SpecificityRelative Potency (vs. This compound)Key Structural Differences
This compoundVipera lebetina obtusa41KTSα1β1Baseline-
ViperistatinVipera xantina palestinae41KTSα1β1~25-fold more potentLeu24/Arg substitution, differences at positions 38, 40 mdpi.comnih.govcore.ac.uk
LebestatinMacrovipera lebetina41KTSα1β1Potent, potentially highest activity among the three researchgate.netHigh homology to this compound and Viperistatin researchgate.netresearchgate.neticbcongress.com

The distinctive KTS sequence motif of this compound has served as a pivotal pharmacophore for the rational design and development of novel linear and cyclic peptide antagonists targeting α1β1 integrins. mdpi.com Structure-guided design is a powerful approach that leverages detailed structural information of a bioactive peptide, such as this compound, to create peptidomimetics. researchgate.netupc.edu This involves understanding the precise bioactive conformation of the peptide and then designing molecules that mimic its crucial structural and functional features, often with improved properties like stability and bioavailability. researchgate.netupc.edu

Nuclear Magnetic Resonance (NMR) studies have provided valuable insights into the solution structure and internal dynamics of this compound. These studies have revealed that, unlike other disintegrins where the RGD motif is typically positioned at the apex of an 11-residue hairpin loop, the active KTS motif in this compound is oriented towards one side of a shorter, 9-residue integrin-binding loop. mdpi.com This unique orientation and the partially restricted conformation of its binding loop, along with its specific interactions with the α1β1 integrin, are believed to be the structural basis for the high selectivity and specificity of KTS-disintegrins. mdpi.com

This approach aims to develop small peptide lead compounds or even non-peptide molecules that retain the desired biological activity while overcoming limitations of natural peptides, such as proteolytic degradation and poor membrane permeability. preprints.orgmdpi.comresearchgate.netupc.edunih.gov Linear peptidomimetics based on the KTS motif of both this compound and Viperistatin have been successfully synthesized and evaluated for their anti-angiogenic activities, representing a significant step towards developing new therapeutic agents. preprints.orgmdpi.com

Linear Peptides with Non-Natural Amino Acid Incorporations (e.g., Meta-Aminobenzoic Acid)

The development of peptide-based therapeutics often faces challenges related to proteolytic susceptibility and conformational flexibility, which can limit their in vivo efficacy. To address these limitations in the context of integrin antagonists, this compound, a KTS-containing disintegrin, has served as a lead compound for the design and synthesis of metabolically stable linear peptidomimetics incorporating non-natural amino acids. tocris.comfishersci.athmdb.cabio-techne.comrndsystems.com

Synthetic Strategy The synthesis of these linear KTS-peptides incorporating meta-aminobenzoic acid (MABA) was primarily achieved using standard Solid Phase Peptide Synthesis (SPPS) employing Fmoc (fluorenyl-methyl-oxy-carbonyl) methodology. tocris.com This solid-support approach allows for the sequential addition of amino acid residues, including both natural and non-natural ones, to a growing peptide chain. Coupling reactions were typically performed with reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of diisopropylethylamine (DIEA), followed by Fmoc deprotection using piperidine. tocris.com Meta-aminobenzoic acid (MABA) itself was also Fmoc-protected for incorporation into the peptide sequence. tocris.com The purity of the synthesized peptides was confirmed to be greater than 95% by preparative High-Performance Liquid Chromatography (HPLC), and their structures were verified using analytical Liquid Chromatography/Mass Spectrometry (LC/MS). hmdb.cabio-techne.com

Role of Meta-Aminobenzoic Acid (MABA) Meta-aminobenzoic acid (MABA), a synthetic amino acid not found in natural proteins, was strategically incorporated into these linear KTS-peptides. tocris.comhmdb.cabio-techne.com The primary rationale for its inclusion was to enhance the stiffness and metabolic stability of the peptides, thereby overcoming the proteolytic susceptibility often observed with natural KTS-peptides. tocris.comfishersci.athmdb.cabio-techne.com As MABA is not recognized by most proteolytic enzymes, its integration helps prevent enzymatic breakdown. tocris.com Furthermore, the introduction of MABA into acyclic tripeptides has been shown to reduce conformational flexibility, which can be crucial for maintaining specific binding pockets and preserving integrin binding properties. tocris.comhmdb.cabio-techne.com The design involved introducing one, two, or three MABA residues around the KTS pharmacophore motif to optimize these properties. tocris.comfishersci.athmdb.cabio-techne.com

Peptide Design and Detailed Research Findings Researchers designed and synthesized a series of linear KTS-peptides with alternating natural amino acids and MABA units, taking inspiration from this compound and Viperistatin. tocris.comfishersci.athmdb.cabio-techne.com These peptidomimetics aimed to target α1β1 integrin, a collagen-binding integrin implicated in angiogenesis and cancer. tocris.com

Molecular dynamics simulations indicated that peptides incorporating MABA, such as peptide 4, adopted a more compact solution conformation and exhibited larger conformational changes until convergence, spending most of the simulation time in a single cluster. tocris.comhmdb.cabio-techne.com

The binding affinity of these MABA-peptides was characterized using enzyme-linked immunosorbent assays (ELISA) and cell adhesion assays. Peptide 4, which demonstrated the most potent activity among the synthesized compounds, inhibited the binding of GST-α1-A domain to collagen IV fragment CB3 with an IC50 of 324 ± 8 µM. bio-techne.comrndsystems.com Additionally, it inhibited the adhesion of α1-overexpressing cells to collagen IV with an IC50 of 550 ± 45 µM. bio-techne.comrndsystems.com Docking studies and MM-GBSA calculations further suggested that peptide 4 binds to a smaller region of the integrin near the collagen-binding site, penetrating deeper into the binding site close to Trp1. bio-techne.comrndsystems.com

The following table summarizes key findings for selected MABA-peptides:

PeptideMABA ResiduesIntegrin Binding Inhibition (IC50, µM) to GST-α1-A domain / Collagen IV fragment CB3 bio-techne.comrndsystems.comCell Adhesion Inhibition (IC50, µM) to Collagen IV (α1-overexpressor cells) bio-techne.comrndsystems.com
Peptide 4(Number not explicitly stated for Peptide 4 in snippets, but context implies it contains MABA)324 ± 8550 ± 45
Other MABA-peptides(Various, including one, two, or three MABA units)Modest IC values in hundreds micromolar range bio-techne.com>900 (for some peptides) bio-techne.com

These findings highlight the potential of MABA-incorporated linear KTS-peptides as lead compounds for further optimization in the development of α1β1-integrin antagonists for anti-angiogenic and anti-cancer therapies. bio-techne.comrndsystems.com

Structure Activity Relationship Sar Studies

Correlating Primary and Tertiary Structure to Integrin Binding Selectivity

Obtustatin's primary structure consists of 41 amino acids, making it the shortest known disintegrin. researchgate.netsmartox-biotech.comnih.gov It shares a cysteine pattern similar to other short disintegrins like echistatin (B137904) and eristostatin. researchgate.netsmartox-biotech.comnih.gov However, a key distinguishing feature is its integrin-binding loop, which is two residues shorter than those found in RGD-containing disintegrins and notably lacks the classical RGD sequence, instead presenting the KTS motif. smartox-biotech.comnih.gov

This compound (B1151259) demonstrates high selectivity for the α1β1 integrin, with an IC50 of 0.8 nM for binding to type IV collagen. tocris.comrndsystems.com It does not inhibit other closely related integrins, such as α2β1, or a panel of other integrins including αIIbβ3, αvβ3, α4β1, α5β1, α6β1, α9β1, and α4β7. smartox-biotech.comtocris.comrndsystems.comaacrjournals.org This remarkable specificity is a direct consequence of its unique primary and tertiary structural features.

Table 1: this compound Integrin Binding Selectivity

Integrin TargetBinding Affinity (IC50 for collagen IV binding)Selectivity
α1β10.8 nM tocris.comrndsystems.comHighly Potent and Selective tocris.comrndsystems.com
α2β1No inhibition smartox-biotech.comtocris.comaacrjournals.orgNot inhibited smartox-biotech.comtocris.comaacrjournals.org
αIIbβ3No inhibition smartox-biotech.comtocris.comaacrjournals.orgNot inhibited smartox-biotech.comtocris.comaacrjournals.org
αvβ3No inhibition smartox-biotech.comtocris.comaacrjournals.orgNot inhibited smartox-biotech.comtocris.comaacrjournals.org
α4β1No inhibition smartox-biotech.comtocris.comaacrjournals.orgNot inhibited smartox-biotech.comtocris.comaacrjournals.org
α5β1No inhibition smartox-biotech.comtocris.comaacrjournals.orgNot inhibited smartox-biotech.comtocris.comaacrjournals.org
α6β1No inhibition smartox-biotech.comaacrjournals.orgNot inhibited smartox-biotech.comaacrjournals.org
α9β1No inhibition smartox-biotech.comtocris.comaacrjournals.orgNot inhibited smartox-biotech.comtocris.comaacrjournals.org
α4β7No inhibition smartox-biotech.comtocris.comaacrjournals.orgNot inhibited smartox-biotech.comtocris.comaacrjournals.org

Functional Role of the KTS Motif in Receptor Recognition and Potency

The KTS (Lys-Thr-Ser) tripeptide motif is the core functional sequence responsible for this compound's receptor recognition and potency. researchgate.netsmartox-biotech.comnih.govnih.govmdpi.comaacrjournals.orgresearchgate.net This motif represents a novel integrin-binding sequence that performs a similar inhibitory role to other known integrin-binding motifs. nih.gov The selective recognition of the α1β1 integrin by KTS disintegrins is critically dependent on this motif. nih.govmdpi.com

Research findings, including alanine (B10760859) scanning mutagenesis, have underscored the indispensable role of the KTS motif. Specifically, the threonine residue (Thr22) within the KTS sequence has been identified as critical for this compound's activity. mdpi.comaacrjournals.orgresearchgate.net While mutations of the flanking lysine (B10760008) or serine residues resulted in a less pronounced decrease in inhibitory activity, mutations affecting individual amino acids within the KTS motif significantly reduced potency, by as much as 80-fold. nih.govmdpi.comresearchgate.net Molecular studies indicate that the KTS motif binds to the collagen receptor of the α1β1 integrin, specifically interacting with the Mg2+ metal ion at the integrin's metal ion-dependent adhesion site (MIDAS), thereby inhibiting the integrin's binding to its natural ligand, collagen IV. nih.govmdpi.com

Influence of Disulfide Bridges on Biological Activity and Conformation

This compound contains four intrachain disulfide bridges, specifically connecting Cys1-Cys10, Cys6-Cys29, Cys7-Cys34, and Cys19-Cys36. smartox-biotech.comnih.govtocris.comrndsystems.combio-techne.com These disulfide bonds are crucial for maintaining the rigid core structure of the peptide. nih.gov The integrin inhibitory activity of disintegrins, including this compound, is highly dependent on the proper pairing of cysteine residues, which in turn dictates the active conformation of the inhibitory loop. nih.govfrontiersin.orgmdpi.com

The conservative nature of cysteine residues and their specific disulfide bond patterns across disintegrin subfamilies suggests a strong evolutionary selection for maintaining the precise active conformation necessary for their biological function. frontiersin.org Experimental evidence, such as studies with ethylpyridylated (EP)-obtustatin (a refolded form with reduced disulfide bonds and blocked cysteines), has demonstrated that disruption of these disulfide bridges leads to a significant reduction in biological activity. aacrjournals.org This highlights the essential role of the disulfide bonds in ensuring the correct folding and functional integrity of this compound.

Comparative SAR with Other Disintegrins and Synthetic Analogues

This compound belongs to the KTS-disintegrin subfamily, which distinguishes it from the more common RGD-disintegrins. researchgate.netsmartox-biotech.comnih.govnih.govmdpi.com While RGD-disintegrins typically inhibit a broader range of integrins, such as α3β1, α5β1, α8β1, αvβ1, αvβ3, and αIIbβ3, this compound exhibits a highly selective inhibitory profile, almost exclusively targeting the α1β1 integrin. nih.govmdpi.com

Comparative SAR studies with other KTS-disintegrins, such as Viperistatin and Lebestatin, provide further insights into the structural determinants of potency. Viperistatin and Lebestatin share high sequence homology with this compound, with identities of 92.7% and 95.1% respectively. nih.gov Despite these similarities, there are notable differences in their inhibitory activities. Viperistatin has been reported to be approximately 25-fold more potent than this compound in inhibiting α1β1 integrin binding to collagen IV. researchgate.netnih.govlatoxan.com Similarly, Lebestatin also demonstrates higher potency than this compound.

Table 2: Comparative Potency of KTS-Disintegrins on α1β1 Integrin Binding to Collagen IV

DisintegrinIC50 (nM) mdpi.comRelative Potency (vs. This compound)
This compound~21x
Lebestatin~0.2~10x
Viperistatin~0.08~25x

Note: While some studies suggest Lebestatin has the highest activity followed by this compound and then Viperistatin in cell adhesion and migration assays, direct integrin binding inhibition (IC50) data consistently show Viperistatin as the most potent among the three for α1β1 integrin binding to collagen IV. mdpi.comresearchgate.net

The differences in potency among KTS-disintegrins are partly attributed to specific residue substitutions. Viperistatin, for instance, differs from this compound at three key positions: residue 24 within the integrin binding loop, residue 38 in the hydrophobic core, and residue 40 in the C-terminal region. researchgate.netnih.gov

A significant finding is that the substitution of Leucine (B10760876) at position 24 (Leu24) in this compound with Arginine (Arg) in Viperistatin appears to be a primary contributor to Viperistatin's enhanced inhibitory activity. researchgate.netnih.govacs.orgresearchgate.net this compound naturally lacks the Arg24 residue that is crucial for a tighter interaction with the integrin receptor. nih.gov Experimental studies have shown that introducing an Arginine at position 24 (L24R mutation) in this compound can increase its potency by approximately 6-fold compared to the wild-type peptide. researchgate.netmdpi.com This Leu24/Arg substitution in Viperistatin is believed to lead to an increased coordination of the Mg2+ ion within the MIDAS center of the integrin, thereby strengthening the binding interaction. nih.gov

Advanced Research Applications and Future Perspectives

Exploration of Obtustatin (B1151259) in Pre-clinical Disease Models

Evaluation of Cell Signaling Pathways

This compound is recognized as a highly potent and selective inhibitor of integrin α1β1, demonstrating an IC50 of 0.8 nM for its binding to type IV collagen. nih.govnih.govscience.gov This compound exhibits remarkable selectivity, showing no inhibitory activity against other integrins such as α2β1, αIIbβ3, αvβ3, α4β1, α5β6, α9β1, or α4β7. nih.govnih.govscience.govscience.gov This specificity is critical, as it does not affect the structurally related collagen receptor α2β1 integrin in cell adhesion or cell-free assays. science.gov

Integrin α1β1 is prominently expressed on actively proliferating microvascular endothelial cells. science.gov this compound's mechanism of action is primarily linked to its anti-angiogenic properties, achieved by blocking the proliferation of these microvascular endothelial cells. It effectively inhibits FGF2-stimulated angiogenesis in the chicken chorioallantoic model. nih.govnih.gov Further research indicates that this compound induces apoptosis in endothelial cells via the activation of the extrinsic pathway, a process dependent on caspase 8. The activation of microvascular endothelial cells by vascular endothelial growth factor (VEGF), which is supported by α1β1 and α2β1 integrins, is mediated through the Erk1/2 mitogen-activated protein kinase (MAPK) signal transduction pathway, thereby driving endothelial cell proliferation. science.gov In vivo studies have highlighted this compound's efficacy as an antitumor agent, demonstrating its ability to block human melanoma growth in nude mice and reduce tumor development in a synergistic mouse model of Lewis lung carcinoma. nih.govnih.gov

Table 1: this compound's Integrin Inhibition Profile

Integrin TargetIC50 (Binding to Type IV Collagen)Selectivity
α1β10.8 nMSelective
α2β1No inhibitionSelective
αIIbβ3No inhibitionSelective
αvβ3No inhibitionSelective
α4β1No inhibitionSelective
α5β6No inhibitionSelective
α9β1No inhibitionSelective
α4β7No inhibitionSelective

Computational and In Silico Approaches

Computational and in silico approaches have played a significant role in elucidating the structural characteristics and interaction mechanisms of this compound and other KTS-disintegrins with their target receptor, the collagen IV-binding α1β1 integrin. These methodologies, including molecular modeling and docking analyses, serve as crucial complements to traditional biological experimental techniques, facilitating a deeper understanding of molecular structures and binding dynamics. Such computational analyses can effectively integrate and leverage experimental data derived from biological and biophysical studies, such as mutagenesis and nuclear magnetic resonance (NMR).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been widely utilized to investigate the structural and dynamic properties of KTS-disintegrins, including this compound and its homologous counterpart, Lebestatin. These simulations offer valuable insights into the conformational space and inherent flexibility of these polypeptide molecules. Comparative MD simulations conducted in aqueous solutions have demonstrated that Lebestatin exhibits greater flexibility in its C-terminal tail and enhanced solvent accessibility of its integrin-binding loop when compared to this compound. science.gov These observed differences in molecular flexibility and accessibility are hypothesized to contribute to Lebestatin's comparatively higher binding affinity to its biological partner. The process of homology modeling for this compound has also been refined through the application of simulated annealing of restrained molecular dynamics.

Quantum Chemistry Calculations

Specific studies detailing the direct application of quantum chemistry calculations to this compound were not found in the provided research results. Quantum chemistry calculations represent a theoretical-computational procedure that is broadly employed to investigate the fundamental properties of molecules and the mechanisms of chemical reactions, often in conjunction with molecular dynamics simulations for various chemical systems. science.gov

Virtual Screening for Related Modulators

Specific studies detailing the use of virtual screening to identify related modulators of this compound, or the utilization of this compound as a lead compound in virtual screening campaigns, were not found in the provided research results. Virtual screening is a well-established computational strategy in drug design, widely employed for the identification of novel chemical entities and potential modulators for diverse therapeutic targets, incorporating both structure-based and ligand-based approaches. science.gov

Directions for Novel Therapeutic Agent Discovery (Pre-clinical Development)

Pre-clinical investigations into this compound have extensively explored its biological activities, mechanism of action, and efficacy in various disease models, laying a robust foundation for its potential development as a therapeutic compound. The focus has largely been on its role in inhibiting angiogenesis and tumor progression, given the critical involvement of α1β1 integrin in these pathological processes.

Mechanism of Action and Integrin Selectivity

This compound is a 41-amino acid peptide, notable for being the shortest known monomeric disintegrin smartox-biotech.comaacrjournals.orgtocris.commedchemexpress.combio-techne.comrndsystems.comlatoxan.com. Unlike many other disintegrins that rely on the Arg-Gly-Asp (RGD) sequence for integrin binding, this compound's active site features a Lysine-Threonine-Serine (KTS) motif smartox-biotech.comaacrjournals.orgbio-techne.comlatoxan.com. This KTS sequence is crucial for its highly selective and potent inhibitory activity against the α1β1 integrin smartox-biotech.comaacrjournals.orgtocris.commedchemexpress.combio-techne.comrndsystems.comlatoxan.comresearchgate.netnih.govabmole.comadooq.com. Specifically, the threonine residue (T22) within the KTS motif is essential for α1β1 binding, with the adjacent leucine (B10760876) (L24) further contributing to its high affinity .

This compound exerts its therapeutic effects by blocking the interaction between α1β1 integrin and its ligands, primarily collagen type IV and type I smartox-biotech.comaacrjournals.orgtocris.combio-techne.comlatoxan.comresearchgate.netadooq.com. This blockade leads to a cascade of events, including the inhibition of microvascular endothelial cell proliferation and the induction of apoptosis in a caspase-dependent manner smartox-biotech.comresearchgate.netnih.gov. The compound demonstrates remarkable selectivity, showing no inhibitory activity against other integrins such as α2β1, αIIbβ3, αvβ3, α4β1, α5β1, α6β1, α9β1, and α4β7 smartox-biotech.comaacrjournals.orgtocris.combio-techne.comrndsystems.comlatoxan.comadooq.com. This high specificity minimizes potential off-target effects, a desirable characteristic for drug development.

Anti-Angiogenic and Anti-Tumor Efficacy

Extensive pre-clinical studies have highlighted this compound's potent anti-angiogenic and anti-tumor capabilities. Its ability to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis, has been consistently demonstrated across various in vitro and in vivo models.

Pre-clinical Efficacy Data:

Model System Efficacy Outcome Key Findings References
Angiogenesis Models
Chicken Chorioallantoic Membrane (CAM) Assay Potent inhibition of neovascularization Inhibited FGF2-stimulated angiogenesis and tumor-induced neovascularization. smartox-biotech.comaacrjournals.orgtocris.combio-techne.comrndsystems.comresearchgate.netnih.govabmole.comadooq.comnih.gov
Melanoma Models
MV3 Human Melanoma (Nude Mice) Complete blockade of cancer growth Intravenous administration completely blocked tumor growth. smartox-biotech.combio-techne.comresearchgate.netnih.govabmole.comadooq.comnih.gov
B16F10 Syngeneic Mouse Melanoma Significant reduction in tumor development Reduced tumor development, though with a lower effect compared to MV3 human melanoma. smartox-biotech.combio-techne.comresearchgate.netnih.govabmole.comadooq.comnih.gov
Other Cancer Models
Lewis Lung Syngeneic Mouse Carcinoma Reduced tumor development by half Significantly reduced tumor growth. aacrjournals.orgbio-techne.comrndsystems.comabmole.comadooq.com
S-180 Sarcoma (Mice) 33% inhibition of tumor growth Inhibited tumor growth with no significant weight loss, indicating low toxicity. mpg.desci.am

The oncostatic effect of this compound is intrinsically linked to its anti-angiogenic activity smartox-biotech.comresearchgate.netnih.govnih.govmpg.desci.am. Studies in dermal human microvascular endothelial cells (dHMVEC) revealed that this compound effectively blocks endothelial cell proliferation and induces apoptosis, irrespective of the agonist used nih.gov. Furthermore, this compound has shown a favorable safety profile in pre-clinical settings, with no detectable toxicity or significant weight loss observed in treated animal models mpg.desci.am.

Broader Therapeutic Potential

Beyond its primary applications in cancer and angiogenesis, this compound's selective integrin inhibition suggests broader therapeutic potential. Research indicates its capacity for anti-inflammatory activity, potentially by modulating integrin α1β1-mediated inflammatory responses . Additionally, its ability to inhibit platelet aggregation by interfering with integrin-related cell adhesion processes positions it as a novel candidate for antithrombotic drugs . The small molecular peptide structure of this compound also lends itself to potential applications in targeted drug delivery systems, leveraging its specificity and low toxicity for precise therapeutic interventions .

The successful pre-clinical outcomes underscore this compound's promise as a lead compound for the development of novel therapeutic agents, particularly those targeting angiogenesis-dependent pathologies like solid tumors. Further research focusing on optimizing its pharmacokinetic properties, exploring combination therapies, and advancing towards early-phase clinical trials will be crucial in realizing its full therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.